![molecular formula C15H9F3O4 B596936 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261975-94-3](/img/structure/B596936.png)
3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid
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Description
Scientific Research Applications
Fluorescence Sensing:
- Chemical Sensing and pH Monitoring : 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid derivatives have been applied in the field of chemical sensing. Specifically, a benzothiazole-based AIEgen (Aggregation-Induced Emission Luminogen) using a derivative of this compound was developed. It demonstrated multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This derivative was effectively utilized as a ratiometric fluorescent chemosensor for pH detection, offering highly sensitive detection of pH fluctuations in biosamples and neutral water samples, with a significant pH jump observed from 7.0 to 8.0 (Li et al., 2018).
Material Science and Synthesis:
- Chemical Synthesis : The compound and its related derivatives have been instrumental in the synthesis of complex organic structures. For instance, a microflow process for the synthesis of 2,4,5-trifluorobenzoic acid was reported, showcasing the utility of these compounds in facilitating efficient and high-yield synthesis in the pharmaceutical industry and material science (Deng et al., 2015).
Coordination Chemistry and Metal-Organic Frameworks:
- Coordination Polymers and Luminescence Sensing : The carboxyphenyl and trifluoromethylbenzoic components have been utilized in the design and construction of coordination polymers. These compounds, due to their structural diversities, have been explored for applications such as luminescence sensing and studying magnetic properties. A study showed that coordination polymers derived from a similar aromatic tricarboxylic acid exhibited multi-responsive sensing materials for detecting various ions and molecules, providing a promising approach in the field of sensor materials (Yan et al., 2020).
Hydrogen Bond Mediated Networks:
- Supramolecular Assemblies and Host-Guest Chemistry : Derivatives of this compound have been studied for their ability to form host structures stabilized by hydrogen bonds. These structures have the capacity to accommodate different types of guest species, opening pathways to applications in host-guest chemistry and material encapsulation. For example, a coordination assembly of a similar compound with Pr(III) was stable up to 300°C and could accommodate various guest molecules (Varughese & Pedireddi, 2005).
properties
IUPAC Name |
3-(4-carboxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACUTOXWGVAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689932 |
Source
|
Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-94-3 |
Source
|
Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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